molecular formula C13H16N4 B1479323 (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine CAS No. 2098162-45-7

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine

Cat. No.: B1479323
CAS No.: 2098162-45-7
M. Wt: 228.29 g/mol
InChI Key: XEHABJNOFNGXBK-VIFPVBQESA-N
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Description

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a pyrimidine derivative known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a methyl group at the 2-position and a phenylethyl group at the N4 position, contributing to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in the development, differentiation, and activation of B-cells.

Mode of Action

This compound acts as a BTK inhibitor . It binds to the BTK enzyme, inhibiting its activity. This inhibition disrupts the BCR pathway, leading to reduced B-cell activation and proliferation .

Biochemical Pathways

The compound affects the BCR pathway . By inhibiting BTK, it disrupts signal transduction in the pathway, leading to reduced activation and proliferation of B-cells. This can have downstream effects on the immune response, particularly in conditions characterized by overactive B-cells.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of B-cell activation and proliferation . This can lead to a decrease in the symptoms of diseases characterized by overactive B-cells, such as certain types of cancer, lupus, allergic disorders, Sjogren’s disease, and rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with acetophenone-formamide conjugates, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve the use of catalysts such as ZnCl2 or NH4I, which facilitate the formation of the pyrimidine core under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as three-component coupling reactions using functionalized enamines, triethyl orthoformate, and ammonium acetate have been reported to be efficient for large-scale synthesis . These methods offer good functional group tolerance and can be adapted for gram-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-arylquinolines.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with diverse functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N4-(1-phenylethyl)pyrimidine-4,6-diamine: Lacks the methyl group at the 2-position.

    2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine: Similar structure but may differ in stereochemistry.

Uniqueness

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is unique due to its specific stereochemistry and substitution pattern, which can influence its binding affinity and specificity towards molecular targets. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research.

Properties

IUPAC Name

2-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-9(11-6-4-3-5-7-11)15-13-8-12(14)16-10(2)17-13/h3-9H,1-2H3,(H3,14,15,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHABJNOFNGXBK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N[C@@H](C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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